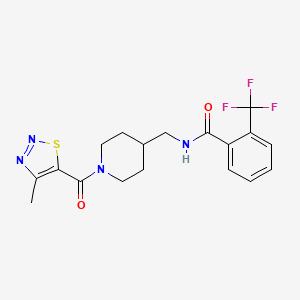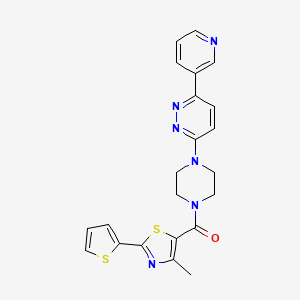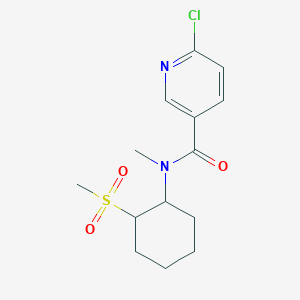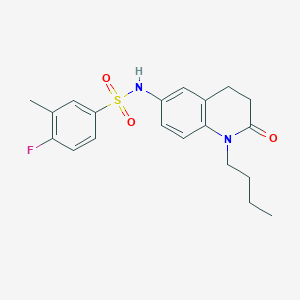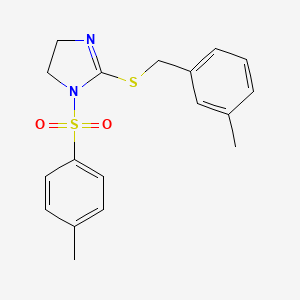
2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-METHYLBENZYL)THIO)-3-PHENYL-4(3H)-QUINAZOLINONE” has a linear formula of C22H18N2OS . Another related compound, “2-[(3-Methylbenzyl)thio]acetohydrazide”, has a molecular formula of C10H14N2OS .
Molecular Structure Analysis
The molecular structure of “2-[(3-Methylbenzyl)thio]acetohydrazide” is represented by the formula C10H14N2OS . Another related compound, “[(3-methylbenzyl)thio]acetic acid”, has a molecular formula of CHOS .Physical And Chemical Properties Analysis
The molecular weight of “2-[(3-Methylbenzyl)thio]acetohydrazide” is 210.3 . For “[(3-methylbenzyl)thio]acetic acid”, the average mass is 196.266 Da .科学的研究の応用
Synthesis and Structural Transformations
Compounds similar to "2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" are often studied for their synthesis and structural transformations. For instance, the synthesis and structural analysis of imidazole derivatives, including their transformations into novel heterocyclic ring systems, have been a subject of interest. These transformations are crucial for creating new compounds with potential applications in materials science and as precursors for further chemical synthesis (Kornicka, Sa̧czewski, & Gdaniec, 2006).
Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties. A novel imidazole derivative was studied as a corrosion inhibitor for carbon steel in hydrochloric acid environments, demonstrating that these compounds can significantly protect metal surfaces from corrosion. This application is particularly relevant in industries where metal preservation is crucial (Zhang et al., 2015).
Anticancer and Antimicrobial Activities
The synthesis of imidazole derivatives and their evaluation for biological activities, including antiproliferative and cancer chemopreventive activities, is a significant area of research. Certain derivatives have shown activity against a panel of human tumor cell lines, indicating their potential as therapeutic agents (Kumar et al., 2016). Additionally, the antimicrobial properties of imidazole derivatives have been explored, with some compounds exhibiting antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Saeed & Batool, 2007).
Electrochemical Applications
Imidazole derivatives have also been explored for their electrochemical applications, such as in the electrosynthesis of bifunctional electrocatalysts. These catalysts can simultaneously determine various bio-relevant compounds, showcasing the versatility of imidazole derivatives in analytical chemistry and biosensor development (Nasirizadeh et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-6-8-17(9-7-14)24(21,22)20-11-10-19-18(20)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKLOQCJOGLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

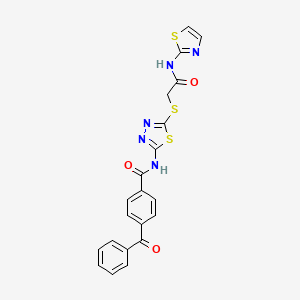
![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)

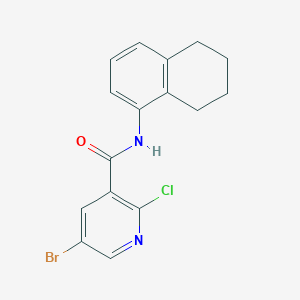


![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)
